

# Gilvusmycin: A Technical Overview of a Potent Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Gilvusmycin |           |
| Cat. No.:            | B1242280    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to **Gilvusmycin**, a novel antitumor antibiotic. It covers its chemical properties, a detailed experimental protocol for its biosynthesis, and its mechanism of action.

## **Core Chemical Properties**

**Gilvusmycin** is a potent antitumor agent structurally related to the well-characterized antibiotic CC-1065. The key structural difference is the substitution of a carbamoyl group in CC-1065 with an acetyl group in **Gilvusmycin**. This modification defines its unique properties.

| Property          | Value                |
|-------------------|----------------------|
| Chemical Formula  | C36H32N6O8           |
| Molecular Weight  | 688.68 g/mol         |
| Class             | Antitumor Antibiotic |
| Structural Family | Pyrroloindole        |
| Parent Compound   | CC-1065              |



## Biosynthesis of Gilvusmycin: An Experimental Protocol

**Gilvusmycin** can be produced through genetic engineering of a CC-1065 producing strain, such as Streptomyces zelensis. The following protocol is based on the successful heterologous expression of the **Gilvusmycin** biosynthetic gene cluster.

Objective: To produce **Gilvusmycin** by genetically modifying a CC-1065 producing Streptomyces strain.

#### Materials:

- Streptomyces zelensis (CC-1065 producer)
- Plasmids for gene knockout and expression
- · Appropriate antibiotics for selection
- Culture media (e.g., tryptic soy broth, SFM medium)
- · Reagents for DNA manipulation and PCR
- HPLC system for analysis

#### Methodology:

- Inactivation of the Carbamoyltransferase Gene (c10W):
  - A gene replacement vector is constructed to create an in-frame deletion of the c10W gene in the CC-1065 biosynthetic gene cluster of S. zelensis. The c10W gene is responsible for the addition of the carbamoyl group.
  - The vector is introduced into S. zelensis via conjugation.
  - Double-crossover mutants are selected for, resulting in a strain incapable of producing CC-1065. Verification of the gene knockout is performed by PCR analysis.
- Introduction of the Acetyltransferase Gene (gilW):



- The putative acetyltransferase gene, gilW, from the **Gilvusmycin** biosynthetic gene cluster (found in Streptomyces sp. QM16) is synthesized.
- The synthesized gilW gene is cloned into an integrative expression vector under the control of a suitable promoter (e.g., ermE\*).
- The resulting expression construct is introduced into the c10W-deficient S. zelensis mutant via conjugation.
- Successful integrants are selected using appropriate antibiotic resistance markers.
- Fermentation and Production:
  - The engineered Streptomyces strain is cultured in a suitable seed medium and then transferred to a production medium.
  - Fermentation is carried out under optimal conditions (e.g., temperature, pH, agitation) for a specified duration to allow for the production of **Gilvusmycin**.
- Extraction and Analysis:
  - The culture broth is harvested, and the mycelium is separated from the supernatant.
  - Gilvusmycin is extracted from the mycelial cake using an organic solvent (e.g., acetone).
  - The crude extract is concentrated and analyzed by High-Performance Liquid
     Chromatography (HPLC) to confirm the presence and quantity of Gilvusmycin. Further purification can be achieved using chromatographic techniques.

### **Mechanism of Action: DNA Alkylation**

**Gilvusmycin**, like its parent compound CC-1065, exerts its potent antitumor activity through a specific mechanism of action involving the alkylation of DNA.

The core of this activity lies in the spirocyclopropylcyclohexadienone moiety of the molecule. This strained three-membered ring is the reactive component responsible for forming a covalent bond with DNA. The binding occurs preferentially in the minor groove of the DNA double helix, with a high affinity for AT-rich sequences. Specifically, **Gilvusmycin** alkylates the



N3 position of adenine bases. This covalent modification of the DNA structure disrupts its normal function, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis in cancer cells.



Click to download full resolution via product page

Caption: Mechanism of Gilvusmycin's antitumor activity.

 To cite this document: BenchChem. [Gilvusmycin: A Technical Overview of a Potent Antitumor Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242280#gilvusmycin-chemical-formula-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com